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Compound of Interest

Compound Name: PPQ-102

Cat. No.: B7885477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrimido-pyrrolo-quinoxalinedione
(PPQ) compound, PPQ-102. It details the discovery, multi-step synthesis, and biological activity
of this potent, nanomolar-potency inhibitor of the cystic fibrosis transmembrane conductance
regulator (CFTR) chloride channel. This document is intended for researchers and
professionals in the fields of drug discovery and development.

Discovery and Biological Activity

PPQ-102 was identified through the screening of approximately 110,000 small synthetic and
natural compounds for their ability to inhibit halide influx in epithelial cells expressing the CFTR
protein.[1] This screening led to the discovery of a novel class of CFTR inhibitors, the pyrimido-
pyrrolo-quinoxalinediones (PPQs).[1][2] Subsequent structure-activity relationship (SAR)
studies on 347 analogues identified PPQ-102, with the chemical name 7,9-dimethyl-11-phenyl-
6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-
dione, as the most potent compound in this class.[1]

PPQ-102 is a reversible and uncharged inhibitor at physiological pH, which allows it to act in a
voltage-independent manner.[3] This is a key differentiator from many previous CFTR

inhibitors. Patch-clamp analysis has revealed that PPQ-102 stabilizes the closed state of the
CFTR channel, thereby inhibiting chloride ion flow. The compound has demonstrated significant
potential in preclinical models of polycystic kidney disease (PKD), where it was shown to
prevent cyst expansion and reduce the size of pre-formed cysts.
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Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of

PPQ-102.
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Synthesis of PPQ-102

The synthesis of PPQ-102 is achieved through a six-step process, as detailed below.

Experimental Protocol: Synthesis of PPQ-102

Step 1: Synthesis of 1,3,6-trimethyluracil (2)
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e Reactants: 6-methyluracil (1), dimethylsulfate (Me2S04), NaOH.

e Procedure: 6-methyluracil is methylated using dimethylsulfate in the presence of NaOH. The
reaction mixture is heated to 40 °C for 4 hours.

e Yield: 43%.
Step 2: Synthesis of 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3)
e Reactants: 1,3,6-trimethyluracil (2), benzoyl chloride (PhCOCI), zinc chloride (ZnCI2).

e Procedure: A Friedel-Crafts acylation is performed by refluxing 1,3,6-trimethyluracil with
benzoyl chloride in toluene, using zinc chloride as a catalyst, for 6 hours.

e Yield: 28%.
Step 3: Synthesis of 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (4)
e Reactants: Compound 3, Bromine (Br2).

e Procedure: Compound 3 is brominated using bromine in chloroform at room temperature for
2 hours.

e Yield: 57%.

Step 4: Synthesis of N-(2-(1-(5-benzoyl-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-
yl)-1-phenylmethylamino)phenyl)acetamide (5)

e Reactants: Compound 4, N-(2-aminophenyl)acetamide.

o Procedure: The brominated intermediate (4) is reacted with N-(2-aminophenyl)acetamide
under microwave irradiation at 170 °C for 1 hour.

e Yield: 51%.

Step 5: Synthesis of 5-((2-aminophenylamino)(phenyl)methyl)-1,3,6-trimethylpyrimidine-
2,4(1H,3H)-dione (6)
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e Reactants: Compound 5, Hydrochloric acid (HCI).

e Procedure: The acetamido group of compound 5 is hydrolyzed by refluxing with hydrochloric
acid for 6 hours.

e Yield: 67%.
Step 6: Synthesis of PPQ-102
e Reactants: Compound 6, 5-methylfuran-2-carbaldehyde.

e Procedure: The resulting intermediate (6) undergoes cyclocondensation with 5-methylfurfural
at 170 °C for 10 minutes to yield racemic PPQ-102.

 Yield: 43%.

Visualizations
Synthesis Workflow
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Caption: Six-step synthesis workflow for PPQ-102.

Mechanism of CFTR Inhibition by PPQ-102
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Caption: PPQ-102 stabilizes the closed state of the CFTR channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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